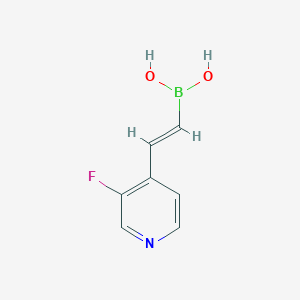
(2-(3-Fluoropyridin-4-yl)vinyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(3-Fluoropyridin-4-yl)vinyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a vinyl group, which is further connected to a fluoropyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
准备方法
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction followed by borylation.
Palladium-Catalyzed Cross-Coupling: Another approach is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Industrial Production Methods: Industrial production methods typically involve scalable versions of the above synthetic routes, often optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .
化学反应分析
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Hydroboration: It can also undergo hydroboration reactions with alkenes and alkynes, facilitated by borane adducts like H3B·THF.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used in Suzuki-Miyaura coupling.
Bases: Bases like potassium carbonate or sodium hydroxide are often employed to facilitate the reaction.
Major Products:
科学研究应用
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology and Medicine:
Drug Development: It serves as a precursor in the synthesis of biologically active molecules, including inhibitors of enzymes like glycogen synthase kinase 3 and HCV NS5B polymerase.
Industry:
作用机制
Mechanism:
Oxidative Addition and Reductive Elimination: The palladium complex then undergoes oxidative addition with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond.
Molecular Targets and Pathways:
相似化合物的比较
(2-Fluoropyridin-3-yl)boronic acid: Another fluoropyridine boronic acid with similar reactivity but different substitution pattern.
(2-Methylpyridin-4-yl)boronic acid: A methyl-substituted analog that offers different electronic properties.
Uniqueness:
属性
分子式 |
C7H7BFNO2 |
|---|---|
分子量 |
166.95 g/mol |
IUPAC 名称 |
[(E)-2-(3-fluoropyridin-4-yl)ethenyl]boronic acid |
InChI |
InChI=1S/C7H7BFNO2/c9-7-5-10-4-2-6(7)1-3-8(11)12/h1-5,11-12H/b3-1+ |
InChI 键 |
CTIKNVASPPNBPF-HNQUOIGGSA-N |
手性 SMILES |
B(/C=C/C1=C(C=NC=C1)F)(O)O |
规范 SMILES |
B(C=CC1=C(C=NC=C1)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13471643.png)
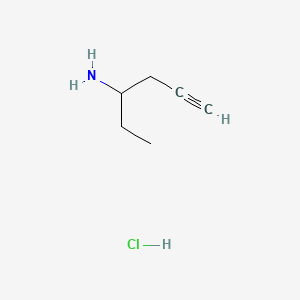
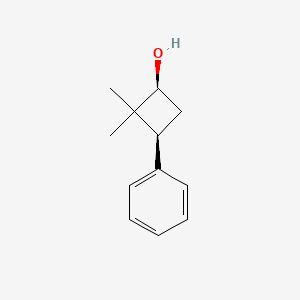
![1-[(Furan-2-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B13471656.png)

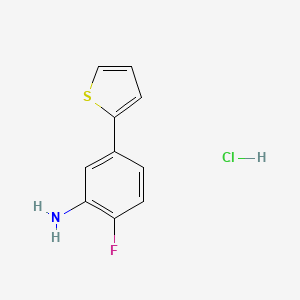
![5-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline](/img/structure/B13471671.png)
![2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide](/img/structure/B13471685.png)
![Methyl2-amino-2-{bicyclo[2.1.1]hexan-1-yl}acetatehydrochloride](/img/structure/B13471696.png)
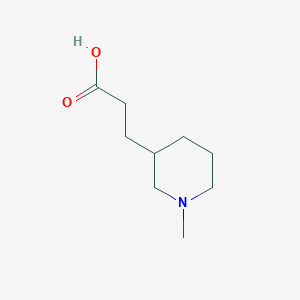
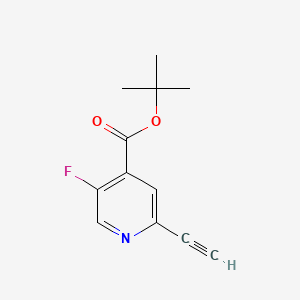
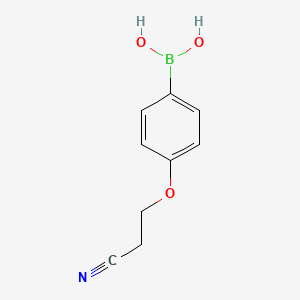
![(1r,3r)-3-{[(Tert-butoxy)carbonyl]amino}-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13471721.png)
